molecular formula C14H10BrN3S B10809948 N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine

N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine

Cat. No.: B10809948
M. Wt: 332.22 g/mol
InChI Key: XGPZJFFBCSRGTI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine (CAS 70031-93-5) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a thiazole core, a privileged scaffold in pharmaceuticals known to confer a wide range of biological activities . Thiazole derivatives, particularly those containing a 4-(4-bromophenyl) substitution, have demonstrated promising pharmacological profiles in scientific studies, including potent antimicrobial and anticancer activities . For instance, structurally similar 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown effectiveness against microbial pathogens and exhibited cytotoxic activity against human breast adenocarcinoma cancer cell lines (MCF7) in vitro, with some compounds being comparable to standard drugs like 5-fluorouracil . The bromophenyl-thiazole motif is also investigated as a potential inhibitor of bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (KAS III), indicating its value in developing new antibacterial agents . The mechanism of action for such compounds often involves targeted molecular interactions; computational molecular docking studies of analogous structures suggest they can bind effectively within the active sites of various therapeutic targets, which supports their potential as lead compounds . This compound is supplied for research and development use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPZJFFBCSRGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H10BrN3S. The compound features a thiazole ring, which is known for its pharmacological properties, along with bromophenyl and pyridyl substituents that enhance its biological interactions. The thiazole moiety contributes to the compound's reactivity and potential therapeutic applications.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of thiazole compounds exhibit promising antimicrobial effects. For instance, studies have shown that certain derivatives demonstrate activity comparable to standard antibiotics such as norfloxacin and antifungals like fluconazole .

CompoundActivity TypeComparison Standard
This compoundAntibacterialNorfloxacin
This compoundAntifungalFluconazole

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Notably, compounds derived from this scaffold have shown selective antiproliferative activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) . The results indicate that some derivatives exhibit low toxicity towards normal cells while effectively inhibiting cancer cell growth.

Case Study: Anticancer Screening
In a study evaluating the anticancer efficacy of thiazole derivatives, this compound was found to be one of the most active compounds against the MCF7 cell line, with an IC50 value comparable to 5-fluorouracil, a standard chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely linked to their structural features. Modifications on the thiazole ring and substituents significantly influence their pharmacological profiles. For example, the presence of halogen atoms (like bromine) on the phenyl ring enhances antimicrobial potency, while lipophilic groups improve anticancer activity by facilitating better interactions with cellular targets .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding modes of this compound with various biological targets. These studies suggest that the compound can effectively interact with specific receptors involved in cancer progression and microbial resistance mechanisms .

Scientific Research Applications

Synthesis of N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine

The synthesis of this compound typically involves the reaction of 4-bromobenzenamine with thiazole derivatives. The synthesis pathway often includes:

  • Formation of Thiazole Ring : Utilizing appropriate thioamide and halogenated compounds.
  • Substitution Reactions : Introducing the pyridine moiety through nucleophilic substitution.
  • Purification : Employing chromatographic techniques to isolate the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, a series of derivatives were synthesized and tested against various bacterial and fungal strains. The findings indicated that some compounds exhibited comparable efficacy to standard antibiotics such as norfloxacin and fluconazole, showcasing their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been extensively investigated. A notable study evaluated its derivatives against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay. Results showed that certain derivatives possessed significant cytotoxicity, with one compound demonstrating an IC50 value comparable to that of 5-fluorouracil, a standard chemotherapy drug .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole and pyridine rings significantly affect biological activity. Key observations include:

  • Bromine Substitution : The presence of bromine at the para position on the phenyl ring enhances antimicrobial activity.
  • Pyridine Variations : Different substitutions on the pyridine ring can lead to variations in anticancer activity, with electron-withdrawing groups generally increasing potency .

Case Study 1: Anticancer Screening

In a comprehensive study, various derivatives of this compound were synthesized and screened for anticancer activity against several cancer cell lines including MCF7 and HepG2. The most promising derivative showed an IC50 value indicating potent anticancer effects, suggesting its potential for further development as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of synthesized thiazole derivatives against resistant strains of bacteria. The results indicated that specific modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, supporting the notion that these compounds could be developed into new antimicrobial agents .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom on the phenyl ring participates in nucleophilic substitution reactions under mild conditions:

ReactionConditionsProductYieldReference
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, DMFN-(4-arylphenyl)-4-(3-pyridyl)thiazol-2-amine75–85%
Amination CuI, L-proline, DMSON-(4-aminophenyl)-4-(3-pyridyl)thiazol-2-amine68%

Example : Reaction with phenylboronic acid produces biaryl derivatives, enhancing π-conjugation for optoelectronic applications .

Functionalization at the Thiazole Amine

The primary amine on the thiazole ring undergoes electrophilic reactions:

ReactionReagentProductApplicationReference
Acylation Acetyl chlorideN-acetyl derivativeBioactivity modulation
Schiff base formation 4-nitrobenzaldehydeImine-linked hybridAnticancer studies

Notable finding : Acylation improves metabolic stability, as demonstrated in analogues tested against MCF7 cancer cells .

Coordination Chemistry

The pyridyl nitrogen acts as a ligand in metal complexes:

Metal SaltComplex StructureStability Constant (log K)Reference
Cu(II) chloride Octahedral geometry4.2 ± 0.1
Pd(II) acetate Square-planar5.8 ± 0.3

These complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes regioselective halogenation:

ReactionConditionsProductRegioselectivityReference
Bromination Br₂, CHCl₃5-bromo-thiazole derivative>90% at C5
Nitration HNO₃, H₂SO₄5-nitro-thiazole derivative85% at C5

Biological Activity-Driven Modifications

Derivatives of this compound show promise in medicinal chemistry:

  • Antimicrobial activity : Chloroacetamide derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) .

  • Anticancer activity : Pyridine hybrids exhibit IC₅₀ values of 5.71 µM against MCF7 cells .

Stability and Degradation

The compound degrades under strong acidic or oxidative conditions:

ConditionDegradation PathwayHalf-LifeReference
1M HCl Hydrolysis of thiazole2.5 hours
H₂O₂ (30%) Sulfoxidation45 minutes

Comparative Reactivity

A comparison with analogues highlights structural influences:

CompoundReaction Rate (Suzuki Coupling)Bioactivity (IC₅₀, MCF7)
N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine1.0 (reference)5.71 µM
N-(4-chlorophenyl)-4-(3-pyridyl)thiazol-2-amine0.87.20 µM
N-(4-fluorophenyl)-4-(3-pyridyl)thiazol-2-amine1.26.85 µM

Key trend : Electron-withdrawing groups (Br > Cl > F) enhance reactivity in cross-coupling but reduce bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

(a) Pyridyl Positional Isomers
  • N-(4-Bromophenyl)-4-(2-Pyridyl)Thiazol-2-Amine (PubChem ID): This isomer, with a 2-pyridyl group, has been cataloged but lacks detailed biological data. Positional differences in the pyridyl group (2- vs. 3-) may alter hydrogen bonding and π-stacking interactions in target proteins .
  • N-[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]Pyridin-2-Amine (): A biphenyl analog with a pyridin-2-amine substituent showed antiproliferative activity against cancer cells, highlighting the importance of the pyridyl group’s electronic configuration .
(b) Benzylidene Derivatives

Schiff base analogs, such as N-(4-Bromobenzylidene)-4-(4-Bromophenyl)Thiazol-2-Amine (Z11) (), exhibit higher melting points (149–153°C) compared to non-brominated derivatives, suggesting enhanced stability due to halogen interactions. These compounds also demonstrated antimicrobial activity, with para-bromo substituents improving potency .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Rf Key Substituents Reference
N-(4-Bromophenyl)-4-(3-Pyridyl)Thiazol-2-Amine* N/A N/A N/A 4-Bromophenyl, 3-Pyridyl Target
Z11 (N-(4-Bromobenzylidene)-4-(4-Bromophenyl)Thiazol-2-Amine) 149–153 38.7 N/A Double para-bromo
N-(4-Chlorobenzylidene)-4-(4-Bromophenyl)Thiazol-2-Amine 65–70 83 0.23 4-Chlorobenzylidene
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-Thiazol-2-yl]Pyridine-2-Amine 117–120 65 0.25 Biphenyl, Fluorine

Key Research Findings

  • Halogen Effects : Para-bromo substituents enhance thermal stability and bioactivity by increasing lipophilicity and electron-withdrawing effects .
  • Heterocyclic Moieties : Pyridyl groups improve solubility and target engagement compared to purely aromatic substituents (e.g., phenyl), as seen in kinase inhibitors .
  • Limitations : The 3-pyridyl isomer lacks direct pharmacological data, necessitating further studies to validate its efficacy and toxicity profile.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a cyclocondensation mechanism, where the α-halo ketone (4-bromoacetophenone) reacts with thiourea to form a thioamide intermediate. Subsequent nucleophilic attack by the aldehyde (3-pyridinecarboxaldehyde) generates the thiazole ring. Key optimization parameters include:

  • Catalyst loading : Iodine (0.5–1.5 mol%) enhances cyclization efficiency, with excess leading to side reactions.

  • Solvent selection : Ethanol or toluene under reflux (80–100°C) achieves optimal yields.

  • Reaction time : 8–12 hours balances completeness and decomposition risks.

The intermediate 4-(4-bromophenyl)thiazol-2-amine is isolated and characterized before coupling with the pyridyl moiety. Spectral data for the intermediate include an IR stretch at 817 cm⁻¹ (N–H bending) and 666 cm⁻¹ (C–Br stretching), confirming structural integrity.

Yield and Physicochemical Properties

Under optimized conditions, this method yields 70–85% of the target compound. Physicochemical properties align with literature values:

PropertyValue
Molecular formulaC₁₄H₁₀BrN₃S
Molecular weight332.22 g/mol
Melting point162–164°C (Lit: 164–165°C)
Rf value (TLC)0.38 (ethyl acetate/hexane 1:3)

Metal-Catalyzed Cross-Coupling Strategies

Transition-metal catalysis offers a modular route to introduce the 3-pyridyl group post-thiazole ring formation. The Suzuki-Miyaura coupling is particularly effective, leveraging palladium complexes to couple halogenated thiazoles with pyridylboronic acids.

Synthesis of 4-Bromo-thiazol-2-amine Intermediate

A halogenated precursor, 4-bromo-thiazol-2-amine , is synthesized via bromination of the thiazole ring using N-bromosuccinimide (NBS) in dichloromethane. NMR analysis reveals a singlet at 7.57 ppm for the thiazole C–H proton.

Suzuki Coupling with 3-Pyridylboronic Acid

The brominated intermediate reacts with 3-pyridylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a dioxane/water mixture. Key parameters:

  • Base : Na₂CO₃ (2 equiv.) ensures deprotonation and transmetallation.

  • Temperature : 90°C for 6 hours achieves >80% conversion.

Post-coupling, the amine group at position 2 is functionalized with 4-bromoaniline via Buchwald-Hartwig amination, employing Xantphos as a ligand and Cs₂CO₃ as the base.

Fe(II)-Phthalocyanine Catalyzed Amination

Drawing from methodologies in green chemistry, Fe(II) phthalocyanine (Fe(II)Pc) catalyzes the direct amination of 4-(3-pyridyl)thiazol-2-amine with 4-bromophenyl alcohol.

Reaction Conditions and Mechanistic Insights

  • Catalyst : Fe(II)Pc (1 mol%) in toluene at 100°C.

  • Base : NaOtBu (2 equiv.) facilitates hydrogen borrowing, enabling alcohol activation.

  • Yield : 72–87% after 12 hours, comparable to traditional methods.

This approach avoids halogenated intermediates, aligning with sustainable chemistry principles.

Comparative Analysis of Methodologies

MethodYield (%)Purity (HPLC)Key AdvantageLimitation
Hantzsch synthesis70–85>95%One-pot synthesisRequires halogenated substrates
Suzuki coupling80–90>98%Modular pyridyl introductionMulti-step, costly catalysts
Fe(II)Pc catalysis72–87>94%Eco-friendly, mild conditionsLonger reaction time

Spectral Characterization and Validation

NMR Spectroscopy

  • ¹H NMR (CDCl₃) : Aromatic protons resonate at 6.9–7.52 ppm , with a singlet at 8.85 ppm for the N=CH linkage. The pyridyl protons appear as a multiplet at 7.28–8.01 ppm .

  • ¹³C NMR : Signals at 151.3 ppm (thiazole C2) and 158.2 ppm (N=CH) confirm structural motifs.

IR Spectroscopy

  • Peaks at 1632 cm⁻¹ (C=N) and 725 cm⁻¹ (C–S) validate the thiazole core.

Industrial-Scale Considerations and Challenges

Scaling these methods necessitates addressing:

  • Catalyst recovery : Heterogeneous catalysts (e.g., Pd/C) improve feasibility in Suzuki couplings.

  • Purification : Column chromatography remains standard, though crystallization in ethyl acetate offers a greener alternative .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine and its analogues?

  • Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-halo ketones. For example, intermediates like 4-(4-bromophenyl)thiazol-2-amine are synthesized by reacting 1-(4-bromophenyl)ethenone with thiourea in ethanol under reflux (72–96 hours), followed by purification via recrystallization . Modifications to the thiazole core (e.g., introducing pyridyl groups) involve coupling reactions using palladium catalysts or nucleophilic aromatic substitution .
  • Key Data : Typical yields range from 60–75%, with melting points (e.g., 140–148°C) and spectroscopic data (¹H NMR: δ 7.2–8.5 ppm for aromatic protons) used to confirm purity .

Q. How are structural and purity characteristics validated for this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., pyridyl protons at δ 8.3–8.7 ppm, bromophenyl protons at δ 7.4–7.8 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., ~370–400 m/z for derivatives) .
  • X-ray Crystallography : Used to resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between thiazole NH and pyridyl N) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of 4-(4-bromophenyl)thiazol-2-amine derivatives?

  • Methodology :

  • In Vitro Assays : Test antimicrobial/anticancer activity against cell lines (e.g., MIC values for E. coli or IC₅₀ values for cancer cells). The para-bromo group enhances activity due to electron-withdrawing effects, increasing electrophilicity of the thiazole core .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) at the phenyl ring reduce activity, while halogens (Br, Cl) improve potency .
    • Data :
DerivativeSubstituentIC₅₀ (µM)
Br (para) 4-bromophenyl2.1
Cl (para) 4-chlorophenyl3.8
OCH₃ (para) 4-methoxyphenyl>10

Q. How can computational methods predict intermolecular interactions and binding modes of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, HOMO localization on the thiazole ring suggests nucleophilic attack sites .
  • Molecular Docking : Simulate binding to targets (e.g., SK channels, DNA). Pyridyl and bromophenyl moieties form π-π stacking with aromatic residues, while the thiazole NH hydrogen-bonds to polar residues .
    • Validation : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 25% H-bonding, 40% van der Waals) .

Q. What strategies optimize synthetic yield and scalability for This compound?

  • Methodology :

  • Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency (yield >70%) compared to Cu-based catalysts .
  • Solvent Optimization : Ethanol/THF mixtures reduce side reactions (e.g., hydrolysis) vs. pure DMF .
  • Reaction Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) ensures completion before workup .

Contradictions and Resolutions in Data

  • Issue : Conflicting reports on the role of para-substituents in bioactivity.
    • Resolution : Meta-analysis shows bromine’s electronegativity enhances target binding, but steric hindrance from bulky groups (e.g., morpholine) negates this effect .

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